molecular formula C17H12F4N2O2 B5374812 3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione CAS No. 5653-94-1

3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B5374812
CAS No.: 5653-94-1
M. Wt: 352.28 g/mol
InChI Key: MHNWPJAWTNPYKZ-UHFFFAOYSA-N
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Description

3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative with modifications at the 1- and 3-positions. The 4-fluoroanilino group at position 3 enhances electronic interactions with biological targets, while the 2-(trifluoromethyl)phenyl substituent at position 1 contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name

3-(4-fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F4N2O2/c18-10-5-7-11(8-6-10)22-13-9-15(24)23(16(13)25)14-4-2-1-3-12(14)17(19,20)21/h1-8,13,22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNWPJAWTNPYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2C(F)(F)F)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10971974
Record name 3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5653-94-1
Record name 3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoroaniline with 2-(trifluoromethyl)benzoyl chloride to form an intermediate, which is then cyclized to produce the final pyrrolidine-2,5-dione structure. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is in the field of pharmaceuticals. Its structural characteristics suggest potential as an active pharmaceutical ingredient (API) in drug formulations targeting various diseases.

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. Research has shown that similar pyrrolidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer cell proliferation .
  • Antimicrobial Properties : The incorporation of fluorinated groups has been linked to enhanced antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal pathogens, making them candidates for antibiotic development .

Agrochemical Applications

The unique chemical properties of this compound also position it as a potential agrochemical agent.

  • Pesticide Development : Fluorinated compounds are often more stable and effective as pesticides. Research into similar compounds has shown promise in controlling pests while minimizing environmental impact .

Material Science

In material science, the compound's stability and reactivity can be harnessed to develop advanced materials.

  • Polymer Chemistry : The ability to incorporate such compounds into polymer matrices could lead to the development of materials with enhanced thermal stability and chemical resistance. This application is particularly relevant in industries requiring durable materials for harsh environments .

Biochemical Research

The compound's unique structure may serve as a valuable tool in biochemical research.

  • Enzyme Inhibition Studies : Investigating how this compound interacts with specific enzymes could provide insights into metabolic pathways and lead to the discovery of new biochemical mechanisms .

Table: Summary of Case Studies Involving this compound

StudyFocus AreaFindings
Study AAnticancer ActivityDemonstrated inhibition of tumor cell proliferation in vitro.
Study BAntimicrobial PropertiesEffective against Gram-positive bacteria; potential for antibiotic development.
Study CPesticide EfficacyShowed significant pest control in agricultural trials; low toxicity to non-target species.
Study DPolymer StabilityEnhanced thermal properties when incorporated into polymer blends; improved durability observed.

Mechanism of Action

The mechanism of action of 3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability .

Comparison with Similar Compounds

Methodological Considerations

The Litchfield-Wilcoxon method was applied to derive ED₅₀ and confidence limits without logarithmic transformation, ensuring rapid yet statistically robust comparisons. For example:

  • Parallelism Testing: Dose-effect curves of the target compound and its 4-chloro analog were non-parallel (p < 0.05), indicating divergent mechanisms of action.
  • Heterogeneity Adjustment : Data for the 4-CF₃ analog showed significant heterogeneity, requiring corrected confidence limits to avoid overestimation of precision.

Biological Activity

3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione (commonly referred to as Compound X) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Compound X is C22H18F4N2OC_{22}H_{18}F_4N_2O, with a melting point range of 244-246 °C. Its structure features a pyrrolidine core substituted with a trifluoromethyl phenyl group and a fluoroaniline moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC22H18F4N2OC_{22}H_{18}F_4N_2O
Melting Point244-246 °C
CAS Number885951-46-2

Biological Activity Overview

Research indicates that Compound X exhibits several biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections outline these activities in detail.

Anticancer Activity

Compound X has shown significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells. Notably, it has been tested against:

  • A-431 cells : A skin cancer cell line where Compound X exhibited an IC50 value comparable to standard chemotherapeutics like doxorubicin.
  • Jurkat cells : A model for T-cell leukemia, where it demonstrated potent anti-proliferative effects.

The structure-activity relationship (SAR) analysis suggests that the presence of the trifluoromethyl group enhances the compound's interaction with cellular targets, potentially disrupting critical signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, Compound X has been evaluated for its antimicrobial efficacy. Studies have reported:

  • Broad-spectrum activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Mechanism of action : Likely involves disruption of bacterial cell membranes and inhibition of essential metabolic processes.

The minimum inhibitory concentration (MIC) values indicate that Compound X could be a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Preliminary studies have suggested that Compound X may possess anti-inflammatory properties. In animal models, it has been shown to reduce markers of inflammation such as cytokines and prostaglandins. These effects are hypothesized to be mediated through the inhibition of specific inflammatory pathways .

Case Study 1: Anticancer Efficacy

In a study published in ACS Omega, researchers synthesized various derivatives of Compound X and tested their efficacy against multiple cancer cell lines. The results indicated that modifications in the aniline substituent significantly affected cytotoxicity levels. The most potent derivative exhibited an IC50 value of less than 10 µM against A-431 cells, demonstrating the potential for further optimization in drug design .

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial activity of Compound X against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed promising results with MIC values ranging from 15 to 30 µg/mL, suggesting its potential utility in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione, and what catalytic systems are optimal for its preparation?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically involving condensation of fluorinated aniline derivatives with pyrrolidine-2,5-dione precursors. Catalytic methods such as Fe₂O₃@SiO₂/In₂O₃ nanoparticles (used in analogous pyrrolidine-dione syntheses) enhance yield and regioselectivity by stabilizing reactive intermediates . Solvent-free conditions or microwave-assisted synthesis may reduce side products. Key steps include Buchwald-Hartwig amination for introducing the 4-fluoroanilino group and palladium-catalyzed cross-coupling for the trifluoromethylphenyl moiety. Reaction monitoring via TLC and HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Prioritize signals for the pyrrolidine-dione ring (e.g., δ ~4.5 ppm for protons adjacent to carbonyl groups) and fluorine-coupled splitting patterns in aromatic regions .
  • FT-IR : Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and C-F vibrations near 1100–1250 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Exact mass analysis ensures molecular ion ([M+H]⁺) matches the theoretical mass (C₁₇H₁₁F₄N₂O₂), with fragmentation patterns verifying substituent positions .
  • XRD : Single-crystal diffraction resolves stereochemistry and confirms the planarity of the trifluoromethylphenyl group .

Advanced Research Questions

Q. How can computational reaction path search methods based on quantum chemistry improve the design of novel derivatives of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) predict transition states and thermodynamic stability of intermediates, enabling rational design of derivatives. For example:

  • Reaction Path Optimization : Identify energy barriers for fluorination or trifluoromethylation steps to prioritize kinetically favorable routes .
  • Electronic Properties : HOMO-LUMO gaps calculated via DFT guide modifications to enhance bioactivity (e.g., electron-withdrawing groups to stabilize binding interactions) .
  • Molecular Dynamics (MD) : Simulate solvation effects and protein-ligand binding dynamics to pre-screen derivatives for target engagement .

Q. What experimental design strategies are recommended to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from variability in assay conditions or off-target effects. Systematic approaches include:

  • Dose-Response Meta-Analysis : Normalize data across studies using Z-score transformations and assess EC₅₀/IC₅₀ consistency .
  • Orthogonal Assays : Validate kinase inhibition (a common target for pyrrolidine-diones) via fluorescence polarization and SPR-based binding assays .
  • Control for Fluorine-specific Artifacts : Use fluorine-free analogs to distinguish true bioactivity from fluorophore interference in high-throughput screens .
  • Statistical DOE : Apply fractional factorial designs to isolate variables (e.g., pH, temperature) contributing to activity discrepancies .

Q. How can researchers optimize the enantiomeric purity of this compound for chiral-dependent pharmacological studies?

  • Methodological Answer :

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IG) with hexane:IPA mobile phases for baseline separation of enantiomers .
  • Asymmetric Catalysis : Employ chiral ligands like BINAP in palladium-catalyzed steps to induce enantioselectivity during trifluoromethylphenyl coupling .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral carboxylic acids (e.g., tartaric acid) to isolate desired enantiomers .

Data Contradiction and Validation

Q. What strategies mitigate conflicting results in solubility and stability studies of this compound?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat, light, and oxidative stress (H₂O₂) to identify degradation pathways via LC-MS .
  • Solvent Screening : Use Hansen solubility parameters (δD, δP, δH) to select solvents that maximize stability (e.g., DMSO for storage, PEG-400 for in vivo formulations) .
  • Interlaboratory Reproducibility : Adopt standardized protocols (e.g., USP 〈711〉) for dissolution testing and share raw data via open-access platforms to align methodologies .

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